B1577353 Mram 8

Mram 8

Cat. No.: B1577353
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Description

Overview of Cyclotides: Structure, Diversity, and Biological Significance

Cyclotides are naturally occurring peptides characterized by a distinctive structural motif known as the cyclic cystine knot (CCK). This motif involves a head-to-tail cyclized peptide backbone stabilized by three disulfide bonds formed by six conserved cysteine residues molsoft.comyoutube.comnih.govwikipedia.orgnih.gov. This unique topology confers remarkable stability, rendering cyclotides exceptionally resistant to chemical, thermal, and enzymatic degradation compared to linear peptides of similar size molsoft.comyoutube.comnih.govwikipedia.orgnih.gov.

Cyclotides exhibit considerable sequence and structural diversity. They have been identified in various plant families, including Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae nih.gov. A single plant species can produce a large number of different cyclotides, sometimes hundreds nih.gov. This diversity is often linked to their evolutionary history and their roles in plant defense molsoft.com. Cyclotides are broadly classified into subfamilies based on structural features, primarily the presence or absence of a cis-Pro residue in loop 5, which results in a ~180° twist in the backbone. Those with the twist are termed Möbius cyclotides, while those without are called bracelet cyclotides. A third subfamily is the trypsin inhibitor cyclotides molsoft.comyoutube.comwikipedia.org.

The biological significance of cyclotides is diverse and primarily linked to their function as host-defense peptides in plants, where they exhibit insecticidal, molluscicidal, and nematocidal activities youtube.comwikipedia.org. Beyond plant defense, cyclotides display a wide spectrum of activities relevant to potential therapeutic applications, including cytotoxic (anticancer), anti-HIV, antimicrobial, uterotonic, immunosuppressive, and protease inhibitory effects molsoft.comyoutube.comwikipedia.org. Many of these activities are thought to arise from their ability to interact with and disrupt biological membranes molsoft.com.

Historical Context of the Discovery and Isolation of Cyclotide Mram 8

The isolation and characterization of novel cyclotides from various plant sources have been ongoing areas of research. Cyclotide this compound was notably isolated from Viola philippica, a plant belonging to the Violaceae family. The study reporting its isolation, along with other cyclotides from this plant, was published in 2011. This marked the first time this compound was isolated and characterized as a peptide. The isolation process typically involves techniques such as reduction, enzymatic digestion, and tandem mass spectroscopy sequencing to elucidate the amino acid sequences of these peptides.

Academic Relevance and Research Trajectories of Cyclotide this compound

This compound holds academic relevance as a specific example within the diverse family of cyclotides, contributing to the understanding of their structural variability and biological potential. Its isolation from Viola philippica provided new data points on the distribution and sequence diversity of cyclotides in the Violaceae family.

Research involving this compound and other cyclotides from Viola philippica has explored their cytotoxic activities. In the study where this compound was first isolated as a peptide, several cyclotides from the same plant showed cytotoxic effects against various cancer cell lines, including MM96L, HeLa, and BGC-823. While the specific cytotoxic activity of this compound itself was not detailed in all search results, its presence in extracts exhibiting such activity highlights its potential relevance in this area of research.

The study of this compound, alongside other cyclotides, contributes to the broader research trajectory focused on understanding structure-activity relationships within this peptide family. The natural tolerance of cyclotides to sequence variations, except for the conserved cysteine residues, makes them attractive scaffolds for peptide engineering and drug design youtube.comnih.govwikipedia.orgnih.gov. This compound, with its defined sequence and structural characteristics, serves as a data point in these efforts to design peptides with tailored biological activities. Research trajectories also include investigating the mechanisms by which cyclotides, potentially including this compound, interact with cell membranes to exert their effects molsoft.com. The presence of this compound in studies characterizing cyclotides from other Viola species, such as Viola tricolor, further underscores its inclusion in ongoing academic investigations into cyclotide diversity and potential.

Detailed Research Findings Related to this compound:

This compound was identified in Viola philippica through isolation and sequencing techniques, including reduction, enzymatic digestion, and tandem mass spectroscopy. Its amino acid sequence has been determined as GIPCGESCVFIPCLTSAIGCSCKSKVCYRN. The study that first isolated this compound as a peptide from Viola philippica also investigated the cytotoxic activities of cyclotides from this source against cancer cell lines, revealing potential therapeutic relevance for cyclotides found in this plant. This compound has also been listed in peptidomic studies characterizing the diverse array of cyclotides present in other Viola species like Viola tricolor.

Compound NameSourceAmino Acid Sequence
This compoundViola philippicaGIPCGESCVFIPCLTSAIGCSCKSKVCYRN

Properties

bioactivity

Antimicrobial

sequence

GIPCGESCVFIPCLTSAIDCSCKSKVCYRN

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Cyclotide Mram 8

Methodological Approaches for Primary and Secondary Structure Determination

Determining the primary and secondary structure of cyclotides like Mram 8 requires a multi-faceted approach utilizing high-resolution techniques.

High-Resolution Mass Spectrometry for Amino Acid Sequencing and Post-Translational Modification Profiling

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a fundamental tool for determining the amino acid sequence of peptides. rapidnovor.comuci.edu This technique involves fragmenting the peptide and analyzing the mass-to-charge ratios of the resulting fragments to deduce the sequence. rapidnovor.comneurips.cclibretexts.org For cyclotides, strategies often involve reduction and enzymatic digestion prior to MS analysis to break down the cyclic structure and disulfide bonds into linear peptides that are more amenable to sequencing. researchgate.netnih.gov High-resolution MS can also identify post-translational modifications, although specific details regarding such modifications in this compound were not extensively found in the search results. The amino acid sequence of this compound has been reported as GIPCGESCVFIPCLTSAIGCSCKSKVCYRN. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Inter-Proton Distances

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the three-dimensional structure and conformational dynamics of proteins and peptides in solution. duke.eduresearchgate.net By analyzing the chemical shifts, coupling constants, and NOESY (Nuclear Overhauser Effect Spectroscopy) cross-peaks, researchers can gain insights into the spatial arrangement of atoms and the distances between protons. researchgate.netnih.govlibretexts.org This information is then used to calculate the solution-state structure. NMR has been widely used to investigate the structure and stability of cyclotides, including those from the Violaceae family, where this compound is found. nih.govresearchgate.net While general applications of NMR in protein structure and dynamics are well-documented, specific detailed NMR data and solved solution structures for this compound were not prominently featured in the search results.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Solid-State and Near-Native Three-Dimensional Structure

X-ray crystallography provides high-resolution atomic structures of molecules in a crystalline state. anton-paar.com It involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to determine the electron density and thus the atomic positions. anton-paar.comhhu.de Cryo-Electron Microscopy (Cryo-EM) is another powerful technique that allows for the determination of high-resolution structures of biomolecules, often in near-native conditions, without the need for crystallization. wikipedia.orgrcsb.org Cryo-EM involves rapidly freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope. wikipedia.org Recent advancements in detector technology and software have significantly improved the resolution achievable with Cryo-EM. wikipedia.org While both techniques are valuable for structural determination, specific reported X-ray crystallography or Cryo-EM structures for this compound were not found in the provided search results. However, these methods are standard for determining the solid-state or near-native structures of biomolecules when suitable crystals or samples can be prepared.

Detailed Analysis of Disulfide Bond Connectivity and Stereochemical Assignments

The disulfide bonds are critical features of cyclotides, forming the cystine knot motif that contributes significantly to their stability. Cyclotides typically contain six cysteine residues that form three disulfide bonds. uq.edu.auresearchgate.netresearchgate.net The connectivity of these disulfide bonds is a key aspect of their structural characterization. For cyclotides with a cyclic cystine knot, the arrangement is typically CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the Roman numerals indicate the order of cysteine residues in the sequence. uq.edu.aufrontiersin.org Techniques like partial reduction and alkylation followed by mass spectrometry or protein sequencing are used to determine disulfide bond connectivity. nih.gov

Stereochemistry, particularly the assignment of R or S configurations to chiral centers, is also important for a complete structural description. aip.orgnih.govscribd.com While the standard amino acids in peptides are typically in the L-configuration, some peptides can contain D-amino acids or other modified residues with specific stereochemical properties. researchgate.net Detailed stereochemical assignments for this compound were not explicitly detailed in the search results, but such analysis would typically involve techniques like chiral gas chromatography or specific NMR experiments.

Investigation of Topological Features: Macrocyclization and Cystine Knot Architecture

This compound is characterized by two key topological features: macrocyclization and the cystine knot architecture. researchgate.netuq.edu.auresearchgate.net Macrocyclization refers to the head-to-tail linkage of the peptide backbone, forming a cyclic structure. researchgate.netuq.edu.auresearchgate.net This cyclization, along with the disulfide bonds, contributes to the peptide's remarkable stability. researchgate.netresearchgate.netresearchgate.net The cystine knot is formed by the specific arrangement of the three disulfide bonds, where two disulfide bonds and the connecting backbone segments form a ring that is threaded by the third disulfide bond. uq.edu.aufrontiersin.orgdiva-portal.org This knotted structure is a defining characteristic of cyclotides and is responsible for their rigidity and resistance to degradation. researchgate.netuq.edu.auresearchgate.netresearchgate.net The combination of macrocyclization and the cystine knot is known as the cyclic cystine knot (CCK) motif. researchgate.netuq.edu.auresearchgate.netresearchgate.netdiva-portal.org

Biosynthetic Pathways and Genetic Engineering of Cyclotide Mram 8

Identification and Characterization of Precursor Gene Sequences for Cyclotide Mram 8

The journey of this compound biosynthesis begins with the genetic encoding of a linear precursor peptide. nih.govnih.gov Transcriptomic studies are instrumental in identifying and characterizing the gene sequences responsible for these precursors in cyclotide-producing organisms such as Viola philippica. Analysis of mRNA transcripts allows for the determination of the amino acid sequence of the this compound precursor. This precursor structure is typically modular, comprising a signal peptide at the N-terminus, followed by an N-terminal prodomain, the core cyclotide domain corresponding to mature this compound, and a C-terminal prodomain. nih.govnih.gov The signal peptide is essential for directing the nascent peptide into the endoplasmic reticulum, the cellular compartment where subsequent folding and modifications occur. The prodomains flanking the cyclotide domain are thought to play crucial roles in guiding the proper folding of the precursor, facilitating disulfide bond formation, and presenting the cyclotide domain for the subsequent cyclization reaction. nih.govnih.gov Specific sequence motifs within these prodomains, known as N-terminal repeats (NTR) and C-terminal repeats (CTR), have been hypothesized to be particularly important in the process of N-to-C cyclization. nih.govnih.gov

Elucidation of Key Enzymatic Machinery Involved in Cyclization and Disulfide Bond Formation (e.g., asparaginyl endopeptidases)

The defining head-to-tail cyclization of the peptide backbone is a pivotal step in this compound biosynthesis. This process involves the formation of an amide bond between the C-terminal carboxyl group and the N-terminal amino group of the mature cyclotide domain. Extensive research points to asparaginyl endopeptidases (AEPs) as the central enzymatic players mediating this cyclization. nih.govnih.govxiahepublishing.com AEPs are a class of cysteine proteases known for their ability to cleave peptide bonds, typically after asparagine or aspartic acid residues. In the context of cyclotide biosynthesis, AEPs are believed to perform a dual catalytic function: an initial proteolytic cleavage at the C-terminus of the cyclotide domain within the precursor, followed immediately by a transpeptidation reaction where the activated C-terminus is ligated to the N-terminus of the same cyclotide domain. nih.gov This intramolecular ligation event results in the formation of the cyclic peptide backbone. The presence of a highly conserved Asn or Asp residue at the C-terminus of the cyclotide domain in precursor sequences aligns with the known substrate specificity of AEPs. nih.govnih.gov Experimental validation, including studies where AEP activity was modulated, has demonstrated a direct correlation between AEP function and the efficient production of cyclic cyclotides, with reduced AEP activity leading to the accumulation of linear intermediates. nih.gov

In addition to cyclization, the formation of the characteristic disulfide bonds is a critical post-translational modification for the structural integrity and stability of this compound. Cyclotides possess three disulfide bonds that form a cystine knot. xiahepublishing.com These disulfide bonds are established within the linear precursor peptide, likely in the oxidizing environment of the endoplasmic reticulum, prior to or concurrently with the cyclization event. nih.gov The formation of these disulfide bonds is thought to constrain the linear precursor, bringing the N and C termini into close proximity and thereby facilitating the AEP-mediated cyclization reaction. nih.gov While the role of disulfide isomerases and other folding chaperones in this process is generally understood for cysteine-rich proteins, the specific suite of enzymes involved in cyclotide disulfide bond formation is an active area of investigation.

Analysis of Post-Translational Processing Events Leading to Mature Cyclotide this compound

The conversion of the linear this compound precursor peptide into the mature cyclic form involves a precisely orchestrated series of post-translational modifications (PTMs). Following synthesis on ribosomes and translocation into the endoplasmic reticulum, the N-terminal signal peptide is proteolytically removed. Within the ER, the precursor undergoes folding, guided by chaperones, and the crucial disulfide bonds are established between the conserved cysteine residues. nih.gov This results in a folded, disulfide-constrained linear precursor. The primary processing events then involve the action of AEPs. nih.govnih.gov These enzymes cleave the peptide backbone at specific sites flanking the mature cyclotide domain, releasing the N-terminal and C-terminal prodomains. nih.govnih.gov The distinctive feature of cyclotide processing is the subsequent AEP-catalyzed transpeptidation reaction that joins the C-terminus to the N-terminus of the released cyclotide domain, forming the cyclic backbone. nih.gov This head-to-tail ligation is a defining PTM that distinguishes cyclotides. The efficiency and specificity of these cleavage and ligation events, primarily mediated by AEPs, are critical for the correct maturation of this compound. nih.gov

Transcriptomic and Proteomic Profiling of Cyclotide this compound-Producing Organisms

To gain a comprehensive understanding of this compound biosynthesis within its native biological context, transcriptomic and proteomic profiling of producing organisms like Viola philippica are employed. nih.govnih.gov Transcriptomics provides a snapshot of the global gene expression profile, revealing which genes are actively transcribed in tissues where this compound is produced. This allows for the identification and quantification of mRNA transcripts encoding the this compound precursor and the various enzymes involved in its processing, including AEPs. Transcriptomic data can also provide insights into the regulatory mechanisms controlling the expression of cyclotide genes.

Proteomics complements transcriptomics by providing information about the actual proteins present, their abundance, and their modifications. Using advanced mass spectrometry techniques, researchers can analyze the peptidome and proteome of plant extracts to identify and quantify the this compound precursor, linear processing intermediates, and the mature cyclic form. Proteomic analysis is particularly valuable for confirming the predicted amino acid sequence of mature this compound and identifying post-translational modifications, such as the precise sites of AEP cleavage and ligation, as well as confirming the disulfide bond connectivity. Integrated analysis of transcriptomic and proteomic data allows for a deeper understanding of the entire biosynthetic pathway, correlating gene expression with protein production and processing efficiency, and identifying potential steps that limit yield or influence the diversity of cyclotide forms. This multi-omics approach has been successfully applied to explore cyclotide diversity and processing in other Viola species.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction and Engineering

Heterologous expression systems serve as powerful platforms for dissecting, reconstructing, and engineering the biosynthetic pathways of natural products, including cyclotides like this compound. By introducing the genes encoding the this compound precursor and the essential processing enzymes, such as AEPs, into a non-native host organism, researchers can study the minimal requirements for cyclotide production and manipulate the pathway in a controlled environment. This approach can overcome limitations associated with studying biosynthesis in the native plant, such as low expression levels or the complexity of the plant's metabolic background.

Various host systems, including microbial (bacteria, yeast) and plant systems, can be utilized for heterologous expression. For cyclotides, plant-based heterologous expression systems, such as transient expression in Nicotiana benthamiana, have proven particularly useful because these plant systems possess the necessary cellular machinery to perform the complex PTMs required for cyclotide maturation, including disulfide bond formation and AEP-mediated cyclization. By co-expressing the this compound precursor with specific plant AEPs in a heterologous system, researchers can investigate the efficiency of cyclization, identify optimal conditions, and lay the groundwork for engineering the pathway to improve the yield of cyclic this compound or produce modified analogues.

Directed Evolution and Rational Design Strategies for Biosynthesis of this compound Analogues

Directed evolution and rational design are two principal strategies employed in protein engineering that can be applied to modify the structure and function of this compound or to engineer its biosynthetic machinery for enhanced production or the generation of novel analogues.

Rational design involves making informed, targeted changes to the amino acid sequence of the this compound precursor or the enzymes involved in its biosynthesis based on existing knowledge of their structure-function relationships. For this compound itself, rational design can be used to introduce specific amino acid substitutions aimed at improving stability, altering bioactivity, or enhancing processing efficiency, guided by structural models or comparative analysis with other cyclotides. Similarly, rational modifications to AEPs can be designed to improve their catalytic efficiency for this compound cyclization, alter their substrate specificity to accommodate modified precursors, or enhance their expression or stability in heterologous systems.

Directed evolution is a powerful, often less hypothesis-driven approach that involves generating a diverse library of gene variants through random mutagenesis and then applying a selection or screening process to isolate variants with desired improved properties. Techniques like error-prone PCR or DNA shuffling are used to introduce random mutations into the genes encoding the this compound precursor or the processing enzymes. These mutant libraries are then expressed, and high-throughput screening methods are employed to identify variants that exhibit increased production of cyclic this compound, improved stability, novel bioactivities, or enhanced processing efficiency. Iterative rounds of mutagenesis and selection allow for the accumulation of beneficial mutations. Directed evolution can be particularly useful when the precise relationship between sequence, structure, and function is not fully understood. Often, a combination of rational design and directed evolution is employed, where rational design identifies promising targets for modification, and directed evolution is used to explore the sequence space around those targets. These engineering strategies hold significant potential for tailoring this compound and its biosynthetic pathway for various biotechnological and potential therapeutic applications.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
Cyclotide Kalata B152945815

Data Table: Key Enzymes in Cyclotide Biosynthesis

Enzyme ClassRole in BiosynthesisExample (if applicable to cyclotides)
Asparaginyl Endopeptidase (AEP)Catalyzes C-terminal cleavage and head-to-tail cyclization of the cyclotide domainVarious plant AEPs
Enzymes involved in disulfide bond formationCatalyze the formation of disulfide bonds between cysteine residues within the precursor(Specific enzymes not detailed in sources)

Data Table: Cyclotide Precursor Architecture

Precursor DomainProposed Function
Signal PeptideDirects translocation of the precursor into the endoplasmic reticulum
N-terminal ProdomainMay assist in proper folding and processing of the cyclotide domain
Cyclotide DomainContains the amino acid sequence of the mature cyclic peptide
C-terminal ProdomainMay assist in proper folding and processing; removed during cyclization by AEPs
N-terminal Repeat (NTR)May play a role in facilitating AEP-mediated N-to-C cyclization
C-terminal Repeat (CTR)May play a role in facilitating AEP-mediated N-to-C cyclization and C-terminal cleavage

Molecular and Cellular Mechanisms of Action of Cyclotide Mram 8

Unraveling Specific Molecular Targets and Receptor Interactions in Non-Clinical Systems

Identifying the specific molecules or receptors that Mram 8 interacts with is a key step in elucidating its mechanism of action. While the first identified cyclotide, kalata B1, was shown to selectively target G-coupled oxytocin (B344502) and vasopressin receptors nih.gov, the specific targets for this compound have not been extensively detailed in the available research.

Cyclotides are broadly known to exert their activity through physical interaction with biological membranes, often considered a common mode of action. nih.govacs.org This interaction can lead to membrane disruption. nih.govacs.org Studies on other cytotoxic cyclotides suggest a preferential interaction with model lipid membranes containing phospholipids (B1166683) with phosphatidylethanolamine (B1630911) (PE) headgroups. This interaction is thought to involve electrostatic forces, followed by insertion of hydrophobic regions of the peptide into the lipid bilayer, leading to membrane permeabilization and disintegration.

Quantitative binding assays are fundamental techniques used to characterize the interaction between a ligand, such as this compound, and its potential molecular targets. These assays help determine binding affinity (often expressed as the equilibrium dissociation constant, KD), selectivity, and the kinetics of binding (association and dissociation rates).

Common methods for quantitative binding assays include radioligand assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various light-based techniques like fluorescence polarization and FRET. SPR, for instance, measures binding events by detecting changes in mass on a sensor surface as a ligand binds to an immobilized target. ITC measures the heat released or absorbed during a binding event to determine thermodynamic parameters.

While these techniques are widely applied in peptide-target interaction studies, specific data detailing the quantitative binding of this compound to identified molecular targets or model membranes through such assays was not prominently featured in the reviewed literature.

Biophysical techniques provide valuable insights into the structural and dynamic aspects of how peptides like this compound interact with proteins and membranes. These methods can reveal information about peptide conformation upon binding, orientation within the membrane, and the resulting effects on membrane structure.

Techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy (including Trp fluorescence), solid-state NMR, and molecular dynamics simulations are commonly employed. CD can provide information on the secondary structure of the peptide in different environments, such as in the presence of membranes. Fluorescence spectroscopy can be used to study the proximity of fluorescently labeled peptides to membrane components or to monitor changes in membrane properties upon peptide binding. Molecular dynamics simulations offer atomic-level details of peptide-lipid interactions and membrane insertion processes.

While these biophysical approaches are essential for understanding cyclotide-membrane interactions in general acs.org, specific detailed studies applying these techniques to characterize the interaction of this compound with biological membranes or proteins were not a primary focus of the search results.

Downstream Signaling Pathway Modulation by Cyclotide this compound

The interaction of a peptide with a cell surface receptor or its insertion into the cell membrane can trigger or modulate intracellular signaling pathways. These pathways are complex networks of molecular interactions that ultimately lead to specific cellular responses, such as changes in gene expression, cell growth, differentiation, or apoptosis.

Common downstream signaling pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway, the PI3K/AKT/mTOR pathway, and pathways involving intracellular calcium mobilization. These pathways play critical roles in regulating fundamental cellular processes like proliferation, survival, and apoptosis.

Although cyclotides, including this compound, are known for their cytotoxic activity uq.edu.au, which implies an impact on cellular signaling leading to cell death or growth inhibition, the specific downstream signaling pathways modulated by this compound have not been explicitly detailed in the provided search results. Studies on other bioactive molecules interacting with cell membranes or receptors have shown effects on pathways related to inflammation, cell cycle arrest, and apoptosis.

Investigation of Intracellular Uptake and Trafficking Mechanisms

For this compound to exert effects on intracellular targets or pathways, it would need to enter the cell. The mechanisms by which peptides, including cyclotides, are taken up by cells and subsequently trafficked within the intracellular environment are diverse and depend on factors such as peptide size, charge, hydrophobicity, and the cell type.

Potential mechanisms for cellular uptake include endocytosis (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis) and direct translocation across the cell membrane. Once inside the cell, peptides can be trafficked to various organelles, such as endosomes, lysosomes, or the cytosol. The efficiency of endosomal escape is particularly important for peptides targeting cytosolic or nuclear components, as entrapment in endolysosomal compartments can lead to degradation.

Some cyclotides, such as trypsin inhibitors, have been reported to cross cell membranes utilizing different endocytic pathways and interacting with various proteins and ligands. nih.gov Studies on cell-penetrating peptides (CPPs) highlight the complexity of intracellular trafficking pathways.

Specific investigations into the detailed intracellular uptake and trafficking mechanisms of this compound were not found in the reviewed literature.

Mechanistic Studies of Biological Activities (e.g., membrane permeabilization, ion channel modulation, cell cycle disruption pathways in vitro)

This compound has been reported to exhibit cytotoxic activity. uq.edu.au For many cytotoxic cyclotides, this activity is closely linked to their interaction with and disruption of cell membranes. nih.govacs.org The mechanism often involves membrane permeabilization, leading to cell swelling and lysis. Studies on other cyclotides have shown that membrane affinity correlates with observed cytotoxicity. acs.org

While membrane permeabilization is a prominent mechanism for many cyclotides, other mechanisms can also contribute to their biological activities. Modulation of ion channels, for example, can impact cell membrane potential and ion flux, which are critical for various cellular processes, including cell cycle progression. Changes in membrane potential and ion channel activity are known to be involved in the control of cell proliferation.

Disruption of the cell cycle is another mechanism by which cytotoxic agents exert their effects. This can occur through various pathways, including interference with DNA replication, mitotic spindle formation, or cell cycle checkpoint regulation.

Although this compound's cytotoxicity suggests it impacts membrane integrity and/or cell cycle progression, specific detailed mechanistic studies focusing solely on this compound's effects on membrane permeabilization kinetics, specific ion channels, or the precise cell cycle disruption pathways involved were not extensively described in the available information. General mechanisms for cyclotides or related peptides provide a framework for understanding this compound's potential actions.

Structure-Activity Relationship (SAR) Studies for Elucidating Pharmacophoric Features

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule, such as amino acid sequence, disulfide bond connectivity, and three-dimensional conformation, relate to its biological activity. For cyclotides, SAR studies aim to identify the key residues or structural motifs that are critical for their activity and stability. uq.edu.au

SAR studies on cyclotides have provided insights into the residues important for cytotoxic activity and membrane interaction. For instance, studies on bracelet cyclotides have suggested that the number and arrangement of cationic and hydrophobic residues influence their amphiphilicity and membrane interactions. Mutagenesis studies on other cyclotides have identified specific residues critical for folding and activity.

While SAR studies are a standard approach in cyclotide research to understand the link between structure and function, detailed SAR studies specifically focused on this compound to delineate its precise pharmacophoric features were not prominently found in the reviewed literature. However, the isolation of this compound alongside other cyclotides with varying cytotoxic activities from the same plant species provides an opportunity for comparative SAR analysis. uq.edu.au

Multi-omics Approaches for Comprehensive Mechanistic Deconvolution

Multi-omics approaches, integrating data from various biological levels such as the transcriptome, proteome, and metabolome, offer powerful tools for dissecting the complex mechanisms of action of bioactive compounds like cyclotides. While specific multi-omics studies solely focused on the comprehensive mechanistic deconvolution of this compound were not prominently detailed in the reviewed literature, these approaches have been successfully applied in cyclotide research to gain deeper insights into their diversity, biosynthesis, and potential mechanisms.

Transcriptome and proteome mining, for instance, have been utilized to identify and characterize novel cyclotides within plant species. A study exploring Viola tricolor employed transcriptome analysis to understand cyclotide precursor proteins, processing sites, and mature peptide sequences, while proteome analysis using mass spectrometry (MS) confirmed the expression of these peptides nih.gov. These approaches can reveal the repertoire of cyclotides produced by an organism and provide the sequences necessary for further functional and mechanistic studies. The identification of a cyclotide's sequence, like the known sequence for this compound (GIPCGESCVFIPCLTSAIGCSCKSKVCYRN) nih.gov, is a fundamental step in understanding its potential interactions and activities.

Mass spectrometry-based techniques, central to proteomics and metabolomics, are invaluable for characterizing cyclotides, determining their post-translational modifications, and potentially identifying cellular components they interact with. For example, LC-MS/MS analysis following enzymatic digestion has been used to sequence cyclotides, even those with complex structures like the cyclic backbone. Applying such techniques in the context of this compound treatment of cells could help identify protein targets that this compound binds to or cellular pathways that are altered in response to its presence.

Furthermore, multi-omics could be employed to profile the global cellular response to this compound exposure. Transcriptomic analysis could reveal changes in gene expression related to stress responses, apoptosis pathways, or membrane repair mechanisms. Proteomic analysis could identify changes in protein abundance and post-translational modifications that shed light on how cells process or react to this compound. Metabolomic profiling could provide insights into metabolic shifts occurring in treated cells, indicating disrupted cellular processes.

Although direct multi-omics data specifically detailing this compound's interaction partners or the comprehensive cellular pathways it affects were not found, the application of these integrated approaches to cyclotides in general demonstrates their potential. A multi-omics study on this compound would ideally combine data on its membrane interaction with global cellular changes at the transcript, protein, and metabolite levels to build a more complete picture of its cytotoxic mechanism.

Data Tables

Compound NameSource PlantSequenceMolecular Weight (Monoisotopic)Reported Activity
This compoundViola philippica, Viola uliginosaGIPCGESCVFIPCLTSAIGCSCKSKVCYRN3113.37 DaCytotoxic
Omics ApproachApplication in Cyclotide Research (Examples from Literature)Contribution to Mechanism Deconvolution (Potential)
TranscriptomicsIdentification of cyclotide precursor genes and sequences nih.gov.Identifying pathways affected by cyclotide exposure.
ProteomicsIdentification and sequencing of mature cyclotides; Characterization of post-translational modifications nih.gov.Identifying protein targets or interaction partners of cyclotides; Analyzing changes in protein expression upon treatment.
Mass SpectrometryCharacterization of cyclotide mass and fragmentation; Used in proteomics for sequencing and identification nih.gov.Analyzing cyclotide-membrane interactions; Identifying modified cellular components.

Synthetic Methodologies and Chemo Enzymatic Approaches for Cyclotide Mram 8 and Its Analogues

Total Chemical Synthesis of Cyclotide Mram 8

The total chemical synthesis of cyclotides like this compound is a multi-step process that involves the linear assembly of amino acids, macrocyclization of the peptide backbone, and the carefully controlled formation of the three disulfide bonds to achieve the native cystine knot architecture. nih.gov

The initial and crucial step in synthesizing this compound is the assembly of its linear peptide precursor using Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for this purpose. researchgate.net

Key considerations for the SPPS of cyclotide precursors include:

Resin Selection: An acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often chosen. nih.gov This allows for the cleavage of the linear peptide from the solid support under mild acidic conditions (e.g., with 1% trifluoroacetic acid - TFA), which keeps the acid-labile side-chain protecting groups intact for the subsequent cyclization step. nih.govmdpi.com

Coupling Reagents: Efficient coupling reagents are necessary to ensure high yields during the step-wise addition of amino acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are frequently used. mdpi.com

Protecting Groups: Orthogonal protecting groups are used for the cysteine residues to control the disulfide bond formation. For instance, the acetamidomethyl (Acm) group can be used for one pair of cysteines while other pairs are protected with groups like trityl (Trt) or tert-butyl (tBu), allowing for sequential and specific disulfide bond formation.

Table 1: Representative Parameters for SPPS of a Generic Cyclotide Precursor

Parameter Condition/Reagent Purpose
Synthesis Strategy Fmoc/tBu Standard method for peptide synthesis.
Resin 2-chlorotrityl chloride (2-CTC) Allows mild cleavage, preserving side-chain protection.
Amino Acid Activation HATU/DIPEA in NMP Promotes efficient peptide bond formation.
Fmoc Deprotection 20% piperidine (B6355638) in DMF Removes the N-terminal protecting group for the next coupling step.

| Cleavage from Resin | 20% HFIP in DCM or 1% TFA in DCM | Releases the protected linear peptide from the solid support. |

Once the linear, side-chain protected peptide is cleaved from the resin, the next critical step is the head-to-tail macrocyclization. This is an entropically unfavorable process, and strategies are employed to favor the intramolecular reaction over intermolecular oligomerization. rsc.org

In-Solution Cyclization: The most common method involves cyclizing the protected linear peptide in solution under high dilution conditions. springernature.com This minimizes the chances of intermolecular reactions. Coupling reagents like DPPA (diphenylphosphoryl azide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to activate the C-terminus for reaction with the N-terminal amine. nih.gov

Native Chemical Ligation (NCL): NCL is a highly efficient and chemoselective method for peptide cyclization. researchgate.net This technique involves the reaction of a C-terminal thioester with an N-terminal cysteine residue. The linear precursor is synthesized with an N-terminal cysteine and a C-terminal thioester. The intramolecular ligation proceeds spontaneously under neutral aqueous conditions to form a native peptide bond at the ligation site. nih.gov

Table 2: Comparison of Common Cyclization Strategies

Cyclization Method Key Features Advantages Disadvantages
In-Solution (High Dilution) Uses standard coupling reagents (e.g., HATU, DPPA). Versatile; applicable to various sequences. Requires large solvent volumes; risk of oligomerization and epimerization.
Native Chemical Ligation (NCL) Reaction between a C-terminal thioester and an N-terminal Cys. Highly chemoselective; performed in aqueous solution. Requires an N-terminal Cysteine at the ligation site.

| On-Resin Cyclization | Cyclization performed while the peptide is anchored to the resin. | Pseudo-dilution effect minimizes intermolecular side reactions. | Can have lower yields due to steric hindrance on the solid support. |

The final step in achieving the native structure of this compound is the formation of the three disulfide bonds in the correct knotted topology (I-IV, II-V, III-VI). nih.gov This oxidative folding process is critical for the cyclotide's stability and biological activity. nih.gov

Air Oxidation: The simplest method involves dissolving the reduced, cyclized peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and allowing it to oxidize by exposure to air. This process can be slow and may lead to a mixture of disulfide isomers.

Redox Buffer Systems: A more controlled approach uses redox buffer systems, such as reduced and oxidized glutathione (B108866) (GSH/GSSG). uq.edu.au The ratio of GSH to GSSG can be optimized to promote the formation of the thermodynamically most stable native disulfide isomer.

Directed Disulfide Bond Formation: This strategy uses orthogonal cysteine protecting groups. Different pairs of cysteines are deprotected and oxidized sequentially, forcing the formation of the correct disulfide bonds. For example, one pair might be deprotected and oxidized, followed by the removal of a second set of protecting groups and a second oxidation step. uq.edu.au

Design and Chemical Synthesis of this compound Derivatives and Chimeric Peptides

The remarkable stability of the cyclotide scaffold makes it an excellent template for protein engineering. nih.gov Bioactive peptide sequences can be "grafted" into the loops of a cyclotide like this compound, conferring the stability of the scaffold onto the grafted sequence. rsc.org

The synthesis of such derivatives or chimeric peptides follows the same general principles of SPPS, cyclization, and oxidative folding. The primary difference lies in the sequence of the linear precursor, where one of the loops of this compound is replaced with a sequence of interest. nih.gov Challenges can arise if the grafted sequence interferes with the proper folding and cyclization of the scaffold, often requiring optimization of the synthesis and folding conditions. rsc.orguq.edu.au

Site-Specific Chemical Modifications for Probing Functionality and Enhancing Stability

To study the structure-activity relationships of this compound or to enhance its properties, site-specific chemical modifications can be introduced. This can be achieved by incorporating non-canonical amino acids during SPPS or by modifying specific residues after synthesis.

Examples of modifications include:

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve solubility and pharmacokinetic properties.

Fluorescent Labeling: Incorporating fluorescent probes (e.g., by reacting a lysine (B10760008) side chain with a fluorescent dye) allows for visualization of the peptide in biological systems. uq.edu.au

N-methylation: N-methylation of backbone amides can increase proteolytic stability and membrane permeability. mdpi.com

These modifications require careful planning of the synthetic route to ensure compatibility with the other chemical steps, particularly the cyclization and oxidation conditions.

Chemo-Enzymatic Synthesis and Semi-Synthesis of Cyclotide this compound and Its Bio-Conjugates

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.gov

Enzymatic Cyclization: Enzymes known as peptide ligases can be used for the macrocyclization step. For instance, butelase 1 is a highly efficient asparaginyl endopeptidase that can catalyze head-to-tail cyclization with high yields. nih.gov This approach often proceeds under mild conditions and can be more efficient than purely chemical methods. Trypsin has also been utilized for the cyclization of trypsin inhibitor cyclotides like MCoTI-II. nih.govresearchgate.net

Semi-Synthesis and Bio-conjugation: A naturally isolated or recombinantly produced this compound could be specifically modified using enzymes. For example, sortase A can be used to ligate a synthetic peptide or another molecule to a specific recognition motif engineered into one of the cyclotide's loops. This allows for the site-specific attachment of drugs, imaging agents, or other functional moieties.

These chemo-enzymatic methods offer powerful tools for producing complex cyclotide analogues and bioconjugates that might be difficult to access through total chemical synthesis alone. researchgate.net

Computational Chemistry and in Silico Modeling of Cyclotide Mram 8

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum Mechanical (QM) calculations delve into the electronic structure of molecules, providing detailed information about bonding, charge distribution, and reactivity vjs.ac.vnnih.gov. While computationally more intensive than classical MD simulations, QM methods can be applied to smaller systems or specific regions of Mram 8, such as the disulfide bonds or reactive side chains, to understand their electronic properties and potential reaction mechanisms. These calculations can help predict parameters relevant to spectroscopic analysis or understand how specific residues might participate in chemical reactions or interactions with target molecules.

Molecular Docking and De Novo Design for Predicting and Optimizing Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a target molecule, such as a protein receptor google.comu-strasbg.frsamipubco.comprotocols.io. Given the reported cytotoxic activity of this compound, molecular docking can be employed to identify potential protein targets involved in cancer pathways and predict how this compound might bind to them. This involves generating possible binding poses of this compound within the target's binding site and scoring these poses based on their predicted interaction energies. De novo design approaches, in conjunction with docking, could potentially be used to design modified this compound analogs with improved binding affinity or specificity for particular targets.

Homology Modeling and Comparative Structural Analysis with Related Cyclopeptides

Homology modeling is a technique used to build a 3D model of a protein based on the known experimental structure of a related protein (template) schrodinger.comresearchgate.netnih.govnih.gov. While experimental structures of this compound may be available or are being pursued, homology modeling can be useful if a high-resolution structure is not yet determined or for generating models of subtly different cyclotide variants. By using the structures of other known cyclotides as templates, a reliable model of this compound can be constructed. Comparative structural analysis with other cyclopeptides, including those with known activities, can help identify conserved structural features or unique characteristics of this compound that may be responsible for its specific biological effects qut.edu.au. Databases like Cybase serve as resources for known cyclotide sequences and structures sci-hub.se.

In Silico Screening for Novel Biological Activities and Interaction Partners

In silico screening involves using computational methods to search large databases of molecules or targets to identify potential candidates with desired properties or interactions frontiersin.orgavalanche-technology.com. For this compound, in silico screening could involve virtual screening against libraries of known protein structures to identify novel potential interaction partners beyond those initially implicated in cytotoxicity. This could uncover additional biological activities or pathways that this compound might influence. Furthermore, by analyzing the sequence and structural characteristics of this compound, in silico methods could potentially predict other types of biological activities, such as antimicrobial or antiviral effects, which are known for other cyclotides xiahepublishing.com.

Advanced Research Applications and Future Directions for Cyclotide Mram 8

Development of Cyclotide Mram 8 as a Probe for Cell Biology Research

Cyclotides, due to their stability and ability to interact with biological membranes, hold potential for development as probes in cell biology research uq.edu.au. Their interactions with membranes, particularly phospholipids (B1166683) containing a phosphatidylethanolamine (B1630911) (PE) headgroup, suggest a mechanism for exerting biological activities uq.edu.au. Understanding these interactions at a molecular level can be facilitated by using cyclotides as probes to study membrane dynamics, protein-membrane interactions, and cellular entry mechanisms. While the provided search results discuss potentiometric probes and other probes for cell biology research in general, specific studies detailing the direct development of this compound as a cell biology probe were not prominently featured lumiprobe.comuw.edubruker.com. However, the general properties of cyclotides, including their cell-penetrating capabilities and membrane interactions, support the potential for this compound to be adapted for such applications uq.edu.auresearchgate.net.

Biotechnological Production and Fermentation Strategies for Scalable Research Applications

Scalable production of cyclotides like this compound is essential for their widespread use in research and potential future applications. Biotechnological approaches, including fermentation strategies, offer promising avenues for achieving this. While the search results discuss the biotechnological production of other compounds through fermentation and the general principles involved, specific details on the fermentation strategies optimized for this compound production were not extensively provided mdpi.comnih.govresearchgate.net. However, the general methods for microbial biomass production and fermentation, including submerged and solid-state fermentation, are relevant to the potential large-scale production of peptides mdpi.com. Advances in genetic engineering and optimization of fermentation parameters such as temperature, pH, and media composition can lead to cost-effective and efficient production of valuable compounds mdpi.comnih.gov. Recombinant production of other cyclotides has been explored, suggesting this is a viable route for this compound as well acs.org.

Exploration of Novel Bio-Functional Activities (e.g., anti-inflammatory, neuroprotective) in Pre-Clinical Models

Cyclotides exhibit a diverse range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties researchgate.netnih.gov. The exploration of novel bio-functional activities for this compound, such as anti-inflammatory and neuroprotective effects, represents a significant area of research. Pre-clinical models are crucial for evaluating the efficacy and mechanisms of action of this compound in these contexts anr.frcureparkinsons.org.uk. While the search results highlight research into anti-inflammatory and neuroprotective agents in pre-clinical models, specific studies detailing the anti-inflammatory or neuroprotective activities of this compound were not explicitly found news-medical.netmdpi.comfrontiersin.orgfrontiersin.org. However, the known bioactivities of other cyclotides and the potential for discovering new activities within this class of peptides support the rationale for investigating such effects for this compound nih.gov. Pre-clinical studies typically involve in vitro and in vivo assessments to determine pharmacological activity, pharmacokinetics, and initial safety profiles anr.freuropa.eu.

Integration of Artificial Intelligence and Machine Learning in Cyclotide this compound Research

Methodological Advancements in Cyclotide Analysis and Characterization

Accurate and efficient analysis and characterization of cyclotides are fundamental for understanding their properties and exploring their applications. Methodological advancements in techniques such as mass spectrometry (MS), liquid chromatography (LC), and nuclear magnetic resonance (NMR) play a crucial role bruker.comnih.govfrontiersin.orgresearchgate.net. LC-MS and LC-MS/MS are commonly used for the identification and sequencing of cyclotides, including this compound researchgate.netnih.govresearchgate.net. These techniques allow for the characterization of cyclotide diversity, precursor sequences, and post-translational modifications nih.govresearchgate.net. NMR spectroscopy is valuable for determining the three-dimensional structures of cyclotides and studying their dynamics bruker.comkib.ac.cn. Continued development and refinement of these analytical methods, along with the potential integration of new technologies, will enhance the ability to analyze complex cyclotide mixtures, identify novel cyclotides, and gain deeper insights into their structural and functional characteristics frontiersin.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.